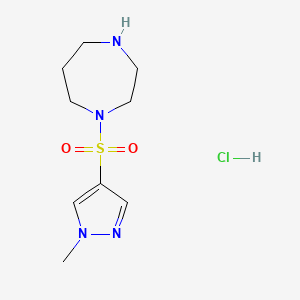
1-((1-甲基-1H-吡唑-4-基)磺酰基)-1,4-二氮杂环庚烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a sulfonyl group, and a diazepane ring, making it a complex and versatile molecule
科学研究应用
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions . The final step involves the formation of the diazepane ring, which can be achieved through cyclization reactions involving appropriate diamines and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
作用机制
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)tetrahydropyridine hydrochloride
Uniqueness
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is unique due to its combination of a pyrazole ring, a sulfonyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds . For example, the presence of the diazepane ring may enhance its binding affinity to certain biological targets compared to compounds with a piperazine or tetrahydropyridine ring .
生物活性
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is an organic compound with potential biological activities. This compound features a unique combination of pyrazole and diazepane moieties, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride |
| CAS Number | 1152879-50-9 |
| Molecular Formula | C11H16N4O2S2 |
| Molecular Weight | 304.39 g/mol |
The biological activity of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group may facilitate strong interactions with proteins, potentially modulating their activity. The pyrazole moiety could influence enzyme interactions, thereby affecting various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have suggested that compounds containing pyrazole and sulfonyl groups can possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives. The structure of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride may allow it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
Given the diazepane structure, there is a hypothesis that this compound might exhibit anxiolytic or sedative effects, similar to other diazepam derivatives. Investigations into its effects on neurotransmitter systems could reveal its potential in treating anxiety disorders.
Case Studies and Research Findings
A number of studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A study on related pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption.
- Cancer Cell Line Studies : Research involving analogs of this compound indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values in the micromolar range.
- Neuropharmacological Assessment : In vivo studies on related diazepane derivatives indicated anxiolytic effects in rodent models, supporting further exploration into the neuropharmacological potential of this compound.
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMFEVKRJPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














